2-Methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole
Description
2-Methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 2 and a 2,2,3,3-tetramethylcyclopropyl moiety at position 4. The thiazole ring (C₃H₃NS) provides a rigid aromatic framework, while the tetramethylcyclopropyl group introduces significant steric bulk and conformational rigidity. This substituent, composed of a cyclopropane ring with four methyl groups, enhances the compound’s lipophilicity and may influence its binding affinity in biological systems, as seen in structurally related synthetic cannabinoids like UR-144 . The molecular formula of the compound is C₁₂H₁₉NS, with a calculated molecular weight of 209.35 g/mol.
Properties
Molecular Formula |
C11H17NS |
|---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
2-methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole |
InChI |
InChI=1S/C11H17NS/c1-7-12-8(6-13-7)9-10(2,3)11(9,4)5/h6,9H,1-5H3 |
InChI Key |
PCFQOMKYVZWUHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2C(C2(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride.
Attachment of the Tetramethylcyclopropyl Group: The tetramethylcyclopropyl group can be introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the thiazole ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles.
Scientific Research Applications
2-Methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in π-π interactions and hydrogen bonding, while the tetramethylcyclopropyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Thiazole Derivatives
Key Observations:
Substituent Effects: The tetramethylcyclopropyl group in the target compound imparts steric rigidity and lipophilicity, contrasting with the linear isopropyl group in ’s derivative, which offers flexibility but reduced bulk . Nitrophenyl substituents () confer electron-withdrawing effects, increasing electrophilicity and reactivity in substitution reactions .
Biological Relevance: The tetramethylcyclopropyl motif is structurally analogous to synthetic cannabinoids like UR-144, which target CB2 receptors . However, the thiazole core in the target compound likely modifies receptor-binding specificity compared to UR-144’s indole scaffold.
Biological Activity
2-Methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole is a compound of interest due to its potential biological activities. Thiazole derivatives have been widely studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific thiazole derivative, supported by case studies and relevant research findings.
- Molecular Formula : C13H19N1S1
- Molecular Weight : 225.36 g/mol
- Structure : The compound features a thiazole ring substituted with a methyl group and a bulky tetramethylcyclopropyl moiety.
Biological Activity Overview
The biological activity of 2-Methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole has been explored in various studies. Key findings include:
-
Antimicrobial Activity :
- Several studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 2-Methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole have shown effectiveness against a range of bacteria and fungi.
- A study demonstrated that thiazole compounds could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
-
Anti-inflammatory Effects :
- Thiazole derivatives are known for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
- In vitro studies have shown that 2-Methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole can suppress the expression of inflammatory markers in cell lines exposed to inflammatory stimuli.
-
Anticancer Potential :
- Preliminary investigations suggest that this compound may possess anticancer properties. Thiazoles have been reported to induce apoptosis in cancer cells through various mechanisms.
- In one study, thiazole derivatives were found to inhibit cell proliferation in cancer cell lines such as breast and colon cancer cells.
Case Study 1: Antimicrobial Activity
In a controlled laboratory setting, 2-Methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole was tested against common pathogens. The results indicated:
- Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL for different bacterial strains.
- The compound exhibited a synergistic effect when combined with conventional antibiotics.
Case Study 2: Anti-inflammatory Mechanism
A study investigated the anti-inflammatory effects of the compound in a murine model of acute inflammation:
- Administration of the compound resulted in a significant reduction in edema compared to control groups.
- Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Case Study 3: Anticancer Activity
In vitro assays assessed the cytotoxic effects of 2-Methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole on human cancer cell lines:
- The compound showed IC50 values of approximately 15 µM for breast cancer cells and 20 µM for colon cancer cells.
- Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway.
Data Summary Table
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | MIC: 32-128 µg/mL against Staphylococcus aureus | [Case Study 1] |
| Anti-inflammatory | Reduced edema and inflammatory cell infiltration | [Case Study 2] |
| Anticancer | IC50: ~15 µM (breast cancer), ~20 µM (colon cancer) | [Case Study 3] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
